molecular formula C14H22N4S B6427127 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 2325939-99-7

1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B6427127
CAS No.: 2325939-99-7
M. Wt: 278.42 g/mol
InChI Key: PSTMEPQTAYXWBQ-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and a 1,2,4-thiadiazole ring substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . The thiadiazole ring can be introduced through cyclization reactions involving appropriate thioamide and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of thiadiazole and piperazine derivatives on biological systems.

    Medicine: Thiadiazole derivatives have shown potential as anticancer agents, and this compound could be explored for similar applications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with biological targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially disrupting cellular processes . The piperazine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
  • 1,3,4-thiadiazole derivatives : These compounds share the thiadiazole ring but may have different substituents.
  • Piperazine derivatives : Compounds with different substituents on the piperazine ring.

Uniqueness

This compound is unique due to the combination of the cyclopentyl group, cyclopropyl group, and the 1,2,4-thiadiazole ring. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.

Properties

IUPAC Name

5-(4-cyclopentylpiperazin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c1-2-4-12(3-1)17-7-9-18(10-8-17)14-15-13(16-19-14)11-5-6-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTMEPQTAYXWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC(=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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